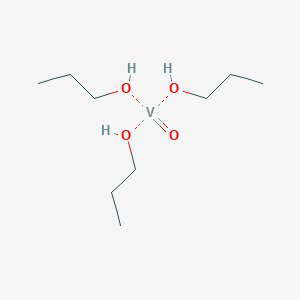

Vanadium(V) oxytripropoxide

Descripción

The exact mass of the compound Oxotripropoxyvanadium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

oxovanadium;propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H8O.O.V/c3*1-2-3-4;;/h3*4H,2-3H2,1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNANEOQLCKOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO.CCCO.CCCO.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310554 | |

| Record name | (T-4)-Oxotripropoxyvanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1686-23-3 | |

| Record name | Oxotripropoxyvanadium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (T-4)-Oxotripropoxyvanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxotripropoxyvanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vanadium(V) Oxytripropoxide: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium(V) oxytripropoxide, with the chemical formula VO(OCH₂CH₂CH₃)₃, is an organometallic compound that serves as a key precursor in the synthesis of vanadium-based materials. Its utility spans a range of applications, from the preparation of catalysts to the development of advanced materials for electronics and energy storage. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and graphical representations of its synthesis and reactivity. This document is intended to be a valuable resource for researchers and professionals working in chemistry, materials science, and drug development.

Introduction

Vanadium alkoxides, and specifically this compound, are versatile reagents in chemical synthesis. The presence of the vanadium-oxygen double bond and the reactive propoxide ligands allows for a variety of chemical transformations, most notably in the formation of vanadium oxides through hydrolysis and condensation reactions (sol-gel processes). These processes are fundamental to creating thin films, nanoparticles, and other nanostructured materials with tailored electronic and catalytic properties. Understanding the synthesis and characterizing the properties of this compound are crucial steps in the rational design of these advanced materials.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a vanadium precursor with propanol. Two common methods are detailed below.

Experimental Protocols

Method 1: From Ammonium Metavanadate

This method involves the reaction of ammonium metavanadate with n-propanol.

-

Reactants:

-

Ammonium metavanadate (NH₄VO₃)

-

n-Propanol (CH₃CH₂CH₂OH)

-

Benzene (C₆H₆) (for azeotropic removal of water)

-

-

Procedure:

-

A mixture of ammonium metavanadate and an excess of n-propanol is prepared in a round-bottom flask.

-

Benzene is added to the mixture to act as an azeotropic agent.

-

The mixture is heated to reflux with constant stirring. The water formed during the reaction is removed as a benzene-water azeotrope.

-

After the reaction is complete (indicated by the cessation of water evolution), the excess solvent and volatile byproducts are removed by distillation.

-

The crude this compound is then purified by vacuum distillation.

-

Method 2: Alcoholysis of Vanadyl Trichloride

This method utilizes the reaction of vanadyl trichloride with n-propanol.

-

Reactants:

-

Vanadyl trichloride (VOCl₃)

-

n-Propanol (CH₃CH₂CH₂OH)

-

An inert solvent (e.g., hexane)

-

A base (e.g., pyridine or triethylamine) to scavenge the HCl produced.

-

-

Procedure:

-

A solution of vanadyl trichloride in an inert, dry solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of three equivalents of n-propanol and three equivalents of a base in the same inert solvent is added dropwise to the cooled vanadyl trichloride solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The precipitated hydrochloride salt of the base is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting this compound is purified by vacuum distillation.

-

Synthesis Workflow Diagram

Vanadium(V) Oxytripropoxide (CAS 1686-23-3): A Technical Guide to a Versatile Precursor for Advanced Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanadium(V) oxytripropoxide (CAS Number: 1686-23-3) is an organometallic compound that serves as a critical precursor in the synthesis of advanced vanadium-based materials. Its primary utility lies in sol-gel processes, enabling the formation of vanadium oxides (most notably vanadium pentoxide, V₂O₅) with tailored morphologies such as aerogels, xerogels, and thin films. While not directly employed as a therapeutic agent, the nanomaterials derived from this precursor exhibit properties relevant to the fields of drug development, biosensing, and catalysis, owing to their unique electrochemical and catalytic activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and key applications of this compound, with a focus on experimental protocols and potential downstream applications in biomedical and pharmaceutical research.

Physicochemical Properties

This compound is a yellow to yellow-green liquid that is sensitive to moisture. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1686-23-3 | [1] |

| Molecular Formula | C₉H₂₁O₄V | [1] |

| Molecular Weight | 244.20 g/mol | [1] |

| Appearance | Yellow to yellow-green liquid | Ereztech |

| Density | 1.076 g/mL at 25 °C | [1] |

| Boiling Point | 82-83 °C at 0.25 mmHg | [1] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [1] |

| Solubility | Miscible with toluene, hexane, and isopropanol. Reacts with water. | Thermo Fisher Scientific |

Synthesis of Vanadium Oxide Nanostructures

This compound is a preferred precursor for the sol-gel synthesis of vanadium oxide materials due to its controlled hydrolysis and condensation reactions.

Experimental Protocol: Sol-Gel Synthesis of V₂O₅ Nanostructures

This protocol is adapted from the work of Prusik et al. (2024) on tailoring the physicochemical properties of V₂O₅ nanostructures.[2]

Materials:

-

This compound (98%)

-

Anhydrous ethyl alcohol (99.8%) or Anhydrous 2-propanol (99.5%)

-

Acetylacetone (99%)

-

Deionized water

Procedure:

-

Prepare the initial solution by combining 0.3 mL of this compound and 0.01 mL of acetylacetone (as a catalyst) with 1 mL of either ethanol or 2-propanol.

-

Stir the solution for 30 minutes at room temperature.

-

For samples requiring hydration, add 0.5 mL of deionized water to the solution after the initial 30 minutes of stirring.

-

Maintain the resulting solutions at 50 °C for 48 hours in an air atmosphere to facilitate the formation of a xerogel powder.

-

Anneal the obtained xerogel powder at 600 °C for 10 hours, followed by cooling to room temperature to yield crystalline V₂O₅.

Diagram of the Experimental Workflow:

Applications in Electrochemical Systems

The vanadium oxide materials synthesized from this compound exhibit significant potential in electrochemical applications, including energy storage and biocatalysis.

Vanadium Oxide Aerogels for Lithium-Ion Batteries

Vanadium oxide aerogels, prepared using this compound as a precursor followed by supercritical drying, are promising cathode materials for lithium-ion batteries. These materials possess high surface areas and porous structures that facilitate lithium-ion intercalation and deintercalation.

Table of Electrochemical Performance of V₂O₅ Aerogels:

| Property | Value | Conditions | Reference |

| Specific Capacity | > 400 mAh/g | High discharge rates | [3] |

| Surface Area | 150-280 m²/g | Ambient pressure drying | [4] |

| Porosity | 80-90% | Ambient pressure drying | [4] |

Conductive Vanadia-Silica Gels for NADH Regeneration

A notable application with relevance to biocatalysis and drug development is the use of vanadia-silica mixed gels for the electrochemical regeneration of nicotinamide adenine dinucleotide (NADH). These conductive gels can enhance the efficiency of enzymatic reactions that require NADH as a cofactor.

Experimental Protocol: Synthesis of Vanadia-Silica Gels for NADH Regeneration

This protocol is based on the work of Siu et al. (2007).

Materials:

-

This compound (VOTP)

-

Tetramethyl orthosilicate (TMOS)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare the vanadia sol by mixing VOTP with ethanol.

-

Prepare the silica sol by mixing TMOS with a solution of water and ethanol.

-

Mix the vanadia and silica sols at various VOTP to TMOS ratios.

-

Allow the mixed sol to gel, followed by aging and drying to form the vanadia-silica xerogel.

-

The resulting xerogels can be used as additives in an electrochemical cell for the direct reduction of NAD⁺ to NADH.

Logical Relationship Diagram:

Relevance to Drug Development and Signaling Pathways

While this compound is not directly used in pharmaceutical formulations, the broader class of vanadium compounds has been extensively studied for its biological activities and potential therapeutic applications. These compounds are known to interact with various cellular signaling pathways.[5]

The nanomaterials synthesized from this compound could potentially be explored for:

-

Drug Delivery Vehicles: The porous nature of vanadium oxide aerogels could be functionalized for controlled drug release.

-

Biosensors: The electrochemical properties of vanadia thin films could be harnessed for the development of sensitive biosensors.

-

Catalysts in Pharmaceutical Synthesis: Vanadium complexes are known to catalyze various organic reactions, including oxidations, which are fundamental in the synthesis of pharmaceuticals.

Conceptual Diagram of Vanadium's Interaction with Signaling Pathways:

It is important to note that the following diagram illustrates the known interactions of various vanadium compounds, not specifically this compound, and represents potential areas of investigation for materials derived from it.

Safety and Handling

This compound is a flammable liquid and vapor and causes skin, eye, and respiratory irritation.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including safety glasses, gloves, and a respirator, should be worn. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of vanadium oxide nanomaterials. Its utility in creating materials with controlled morphologies and high surface areas makes it of significant interest for applications in energy storage and catalysis. For researchers in drug development and related fields, the true potential of this compound lies in the novel properties of the materials it can generate. Future research may focus on functionalizing these vanadium-based nanomaterials for applications in targeted drug delivery, advanced biosensing, and as efficient catalysts for the synthesis of complex pharmaceutical compounds, thereby bridging the gap between materials science and medicine.

References

Vanadium(V) Oxytripropoxide: A Technical Guide to Its Properties and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Vanadium(V) oxytripropoxide, an organometallic compound, serves as a critical precursor in materials science and holds potential interest in medicinal chemistry due to the diverse biological activities of vanadium compounds. This document provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its application, and an exploration of the cellular signaling pathways influenced by vanadium complexes.

Core Molecular and Physical Properties

This compound is a moisture-sensitive liquid. Its key quantitative data are summarized below, providing a foundational understanding of its chemical identity and physical behavior.

| Property | Value |

| Molecular Formula | C₉H₂₁O₄V |

| Linear Formula | OV(OC₃H₇)₃ |

| Molecular Weight | 244.20 g/mol |

| CAS Number | 1686-23-3 |

| Appearance | Liquid |

| Density | 1.076 g/mL at 25 °C (lit.)[1] |

| Boiling Point | 82-83 °C at 0.25 mmHg (lit.)[1] |

| Purity | Typically ≥98% (as determined by titration)[2] |

Experimental Protocols

This compound is primarily utilized as a precursor for the synthesis of vanadium oxides. The following sections detail common experimental methodologies.

Protocol 1: Sol-Gel Synthesis of Vanadium Pentoxide (V₂O₅) Xerogels

This protocol describes the hydrolysis and condensation of this compound to form a V₂O₅ gel, a common method for producing vanadium oxide materials with controlled morphology.[3]

Materials:

-

This compound (VO(OPr)₃)

-

Ethanol (or 2-Propanol)

-

Acetylacetone (catalyst)

-

Deionized water

-

Stir plate and magnetic stir bar

-

Beakers or flasks

-

Oven/Furnace for drying and annealing

Procedure:

-

Solution Preparation: In a clean, dry flask, combine 0.3 mL of this compound with 1 mL of the chosen alcohol (ethanol or 2-propanol).

-

Catalyst Addition: Add 0.01 mL of acetylacetone to the solution. Acetylacetone acts as a chelating agent to control the hydrolysis rate.

-

Initial Stirring: Stir the solution vigorously for 30 minutes at room temperature.

-

(Optional) Water Addition: For certain morphologies, 0.5 mL of deionized water can be added to the solution after the initial 30-minute stirring period to promote hydrolysis.

-

Gelation: Place the solution in an oven maintained at 50 °C for 48 hours in an air atmosphere to allow for solvent evaporation and gel formation (xerogel).

-

Annealing: Transfer the resulting xerogel powder to a furnace. Anneal the material at 600 °C for 10 hours to crystallize the V₂O₅.

-

Cooling: Allow the furnace to cool down to room temperature before retrieving the final V₂O₅ powder.

Caption: Workflow for the sol-gel synthesis of V₂O₅ powder.

Protocol 2: Chemical Vapor Deposition (CVD) of Vanadium Oxide Thin Films

This protocol outlines a general procedure for using a vanadium alkoxide precursor, such as Vanadium(V) oxytriisopropoxide, to grow V₂O₅ thin films, which are valuable in electronics and energy storage.[4]

Materials & Equipment:

-

Vanadium(V) oxytri(iso)propoxide (precursor)

-

Oxygen (O₂) gas (oxidizer)

-

Argon or Nitrogen (carrier gas)

-

CVD reactor with a heated substrate holder

-

Substrates (e.g., silicon, glass, titanium foil)

-

Mass flow controllers

-

Vacuum pump

Procedure:

-

Substrate Preparation: Clean the desired substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry it thoroughly.

-

System Setup: Place the substrate in the CVD reactor. Heat the precursor in a bubbler to a temperature that ensures adequate vapor pressure. Maintain the precursor delivery lines at a slightly higher temperature to prevent condensation.

-

Deposition Conditions: Heat the substrate to the desired deposition temperature (e.g., 300 °C).

-

Gas Flow: Introduce the carrier gas through the precursor bubbler to transport the precursor vapor into the reactor. Simultaneously, introduce oxygen as the reactive gas. Typical flow rates might be 100 sccm for O₂.

-

Pressure Control: Maintain a constant total pressure within the reactor during deposition (e.g., 2400 Pa).

-

Deposition: Allow the deposition to proceed for the required time to achieve the desired film thickness.

-

Cooldown: After deposition, stop the precursor and oxygen flow, and cool the reactor down to room temperature under an inert gas flow before removing the coated substrate.

Relevance to Drug Development: Vanadium and Cellular Signaling

While this compound itself is not a therapeutic agent, it serves as a source for vanadium-containing compounds, which have been extensively studied for their potential in cancer treatment.[5] Vanadium complexes are known to influence critical cell signaling pathways, primarily by generating reactive oxygen species (ROS) and inhibiting protein tyrosine phosphatases, leading to apoptosis (programmed cell death) in cancer cells.[6]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. Vanadium compounds can induce ROS production, which in turn can activate or inhibit components of this pathway, ultimately leading to cell cycle arrest and a decrease in cancer cell viability.[7]

Caption: Vanadium compounds stimulate the MAPK/ERK signaling cascade.

Caspase Signaling Pathway

The caspase pathway is the central executioner of apoptosis. Vanadium compounds can trigger this pathway through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) routes. This activation leads to the cleavage of key cellular proteins by effector caspases (like Caspase-3), resulting in the systematic dismantling of the cell.[7]

Caption: Vanadium compounds activate both intrinsic and extrinsic apoptosis pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

- 3. Tailoring Physicochemical Properties of V2O5 Nanostructures: Influence of Solvent Type in Sol-Gel Synthesis | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Vanadium and Cell Signaling in Potential Cancer Treatments | Vanitec [vanitec.org]

- 6. Vanadium in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Vanadium(V) Oxytripropoxide: A Technical Safety Guide for Researchers

This document provides a comprehensive overview of the safety data for Vanadium(V) oxytripropoxide, intended for researchers, scientists, and professionals in drug development. It consolidates critical safety information, handling procedures, and emergency protocols.

A Note on Isomers: The term "this compound" can refer to isomers, primarily n-propoxide (CAS No. 1686-23-3) and isopropoxide (CAS No. 5588-84-1). While this guide focuses on the n-propoxide version as requested, safety data sheets sometimes use the names interchangeably or provide data for the more common isopropoxide. This guide will specify the isomer where the source is clear; however, given their structural similarities, the safety precautions are largely applicable to both.

Identification and Physicochemical Properties

This compound is an organometallic compound used as a precursor in sol-gel processes and catalysis.[1] Its physical and chemical properties are summarized below.

| Property | Data | Reference(s) |

| Chemical Name | This compound | [2][3][4] |

| Synonyms | Vanadium(V) tripropoxide oxide | [3][4] |

| CAS Number | 1686-23-3 | [2][3][4][5] |

| Molecular Formula | VO(OC₃H₇)₃ | [2][3][4] |

| Molecular Weight | 244.20 g/mol - 244.40 g/mol | [2][3][4][5][6] |

| Appearance | Green liquid | [2][3][4] |

| Boiling Point | 82-83 °C at 0.25 mmHg | [1][3][4][5][6] |

| Density/Specific Gravity | 1.076 g/mL at 25 °C | [2][3][4][5][6] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [5] |

| Solubility in Water | Reacts with water or moist air. | [7][8] |

| Stability | Stable in sealed containers under recommended storage conditions. | [2][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid that can cause skin, eye, and respiratory irritation.

| Hazard Classification | GHS Code | Signal Word | Description | Reference(s) |

| Flammable Liquids | H226/H227 | Warning | Flammable liquid and vapor / Combustible liquid | [3][9][10][11][12] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [3][9][10][11][12] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation | [3][9][10][11][12] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation | [3][9][10][11][12] |

Emergency and Experimental Protocols

Detailed experimental protocols for toxicological studies are not available in standard safety data sheets. However, established protocols for first aid, firefighting, and accidental release are provided below.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Fire-Fighting Measures

This substance is a combustible liquid and may form explosive mixtures with air.[9][10]

-

Suitable Extinguishing Agents:

-

Unsuitable Extinguishing Agents:

-

Fire-Fighting Protocol:

-

Hazardous Combustion Products:

Accidental Release Measures

Prevent the substance from entering sewers or public waters.

-

Eliminate Ignition Sources: Remove all heat, sparks, open flames, and other sources of ignition from the area.[7][10]

-

Ventilate the Area: Ensure adequate ventilation.[9]

-

Personal Protection: Responders must wear appropriate personal protective equipment (PPE) as described in Section 5.0, including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[2]

-

Containment: Contain the spill using dikes or inert absorbent materials like sand, diatomite, or vermiculite.[8][9]

-

Clean-up: Use non-sparking tools to collect the absorbed material.[7][10] Place the waste in a suitable, sealed container for disposal.[7][8]

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[2]

Visualized Safety Workflows

The following diagrams illustrate key safety workflows for handling this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. prochemonline.com [prochemonline.com]

- 3. Vanadium (V) Oxytripropoxide | 99.99% | CAS 1686-23-3 [prochemonline.com]

- 4. Vanadium (V) Oxytripropoxide | CAS 1686-23-3 [prochemonline.com]

- 5. 三丙醇氧化钒(V) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1686-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. ereztech.com [ereztech.com]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. fishersci.com [fishersci.com]

- 11. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

- 12. 三异丙氧基氧化钒(V) | Sigma-Aldrich [sigmaaldrich.cn]

Vanadium(V) Oxytripropoxide: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information and standardized protocols for the safe handling and storage of Vanadium(V) oxytripropoxide. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound. This compound is a flammable, moisture-sensitive, and potentially irritating compound that requires careful management in a laboratory or research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

| Hazard Classification | Description |

| Flammable Liquid | The liquid and its vapors are flammable.[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Note that some sources refer to the isomer Vanadium(V) triisopropoxide oxide, which has similar properties.

| Property | Value |

| Molecular Formula | C9H21O4V[3] |

| Molecular Weight | 244.20 g/mol [2] |

| Appearance | Colorless to yellow-green or gold liquid.[2][4] |

| Boiling Point | 82-83 °C @ 0.25 mmHg |

| Density | 1.076 g/mL at 25 °C |

| Flash Point | 76 °C (168.8 °F) - closed cup |

| Solubility | Reacts with water.[2] |

Handling and Storage Protocols

Strict protocols must be followed for the handling and storage of this compound to minimize risks.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye and Face Protection | Approved safety glasses with side shields, chemical safety goggles, or a face shield.[5] |

| Skin Protection | Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[1][5] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) should be used if exposure limits are exceeded or if irritation is experienced.[1][5] |

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

| Storage Parameter | Requirement |

| Temperature | 2–8 °C is recommended.[2] |

| Atmosphere | Store under a dry, inert gas such as nitrogen, with less than 5 ppm of moisture and oxygen.[2][6] |

| Container | Keep in the original, tightly closed container in a dry, cool, and well-ventilated place.[1][2][6] |

| Location | Store in a flammables area, away from heat, sparks, open flames, and other ignition sources.[1][3] The storage area should be locked.[2] |

| Incompatible Materials | Store away from strong oxidizing agents and water/moisture.[1][2][6] |

Handling Procedures

When handling this compound, the following procedures should be followed:

-

Always work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Handle under a dry protective gas.[6]

-

Keep the container tightly sealed when not in use.[6]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

-

Eating, drinking, and smoking are strictly prohibited in the handling area.[2]

-

Wash hands thoroughly after handling.[1]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[5] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][5] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention immediately.[1][5] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[5] DO NOT USE WATER OR FOAM. [2]

-

Specific Hazards: Flammable liquid and vapor.[1] Containers may explode when heated.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and heavy metal oxides.[1][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Keep unprotected persons away.[6]

-

Environmental Precautions: Do not allow the material to be released to the environment without proper governmental permits.[6]

-

Methods for Containment and Cleaning Up:

Chemical Compatibility and Decomposition

-

Incompatible Materials: Strong oxidizing agents.[1][2][5] The compound also reacts with water and moist air.[2]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides (COx) and vanadium oxide fumes.[2]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1][3]

-

Hazardous Reactions: None under normal processing.[1][3] However, the material reacts with water or moist air, liberating isopropanol and vanadium oxide gel.[2]

Disposal Considerations

Waste from residues or unused products is classified as hazardous waste.[3] Dispose of the material in accordance with local, state, and federal regulations.[5] Do not reuse empty containers as they may retain product residue and can be hazardous.[2]

References

Vanadium(V) Oxytripropoxide: A Precursor for High-Purity Vanadium Pentoxide in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vanadium pentoxide (V2O5), a transition metal oxide, has garnered significant attention in various scientific and industrial fields due to its diverse applications, including catalysis, energy storage, and sensing. The synthesis of high-purity V2O5 with controlled morphology and properties is crucial for optimizing its performance in these applications. Among the various synthetic routes, the sol-gel method employing vanadium(V) oxytripropoxide as a precursor offers a versatile and reliable approach to produce high-quality V2O5 materials. This technical guide provides a comprehensive overview of the use of this compound for the synthesis of V2O5, focusing on experimental protocols, data presentation, and the underlying chemical pathways.

Introduction to this compound as a Precursor

This compound, with the chemical formula VO(O-n-Pr)3, is a metal alkoxide that serves as an excellent molecular precursor for the synthesis of vanadium-based materials. Its high reactivity towards hydrolysis and condensation reactions makes it particularly suitable for sol-gel processes. The sol-gel method allows for the formation of a three-dimensional metal-oxo network in solution, which, upon drying and thermal treatment, can be converted into a solid oxide material. The use of this compound enables precise control over the stoichiometry, purity, and microstructure of the resulting V2O5.

Sol-Gel Synthesis of V2O5 from this compound

The sol-gel synthesis of V2O5 from this compound typically involves three main steps: hydrolysis, condensation, and thermal annealing. The overall process can be tailored to yield V2O5 with desired characteristics by carefully controlling the reaction parameters.

Experimental Protocol

A typical experimental protocol for the sol-gel synthesis of V2O5 using this compound is as follows:

Materials:

-

This compound (precursor)

-

Ethanol or 2-propanol (solvent)

-

Acetylacetone (catalyst/stabilizer)

-

Deionized water

Procedure:

-

A solution is prepared by mixing this compound with a solvent (e.g., ethanol or 2-propanol) and a catalyst, such as acetylacetone.

-

The solution is stirred for a specific duration (e.g., 30 minutes) at room temperature to ensure homogeneity.

-

For hydrolysis, a controlled amount of water is added to the solution. The water-to-alkoxide molar ratio is a critical parameter that influences the final properties of the V2O5.

-

The resulting sol is then aged for a period (e.g., 48 hours) at a slightly elevated temperature (e.g., 50°C) to promote the formation of a gel.

-

The obtained xerogel powder is subsequently annealed at a high temperature (e.g., 600°C) for several hours (e.g., 10 hours) to induce crystallization and form the final V2O5 product.[1]

Chemical Pathways: Hydrolysis and Condensation

The sol-gel process is driven by two fundamental chemical reactions: hydrolysis and condensation.

-

Hydrolysis: In this step, the alkoxy groups (-OR) of the this compound are replaced by hydroxyl groups (-OH) upon reaction with water.

VO(OPr)3 + 3H2O → VO(OH)3 + 3PrOH

-

Condensation: The resulting hydroxylated vanadium species then undergo condensation reactions to form V-O-V bridges, leading to the formation of a polymeric network. This can occur through two primary mechanisms:

-

Water Condensation: Two hydroxylated species react to form a V-O-V bond and a water molecule. (HO)2(O=)V-OH + HO-V(=O)(OH)2 → (HO)2(O=)V-O-V(=O)(OH)2 + H2O

-

Alcohol Condensation: A hydroxylated species reacts with an unhydrolyzed alkoxide to form a V-O-V bond and an alcohol molecule. (HO)2(O=)V-OH + (PrO)V(=O)(OH)2 → (HO)2(O=)V-O-V(=O)(OH)2 + PrOH

-

These reactions continue to build a three-dimensional network that constitutes the gel.

Quantitative Data on V2O5 Synthesized from this compound

The properties of the final V2O5 material are highly dependent on the synthesis conditions. The following tables summarize some of the quantitative data reported for V2O5 synthesized from this compound and related precursors.

Table 1: Influence of Solvent on V2O5 Properties

| Solvent | Surface Area (m²/g) | V4+ Concentration (%) |

| 2-propanol (no water) | 3.18 | ~6 |

| Ethanol (with water) | 7.43 | ~7 |

Data extracted from a study on the influence of solvent in the sol-gel synthesis of V2O5 nanostructures.[1]

Table 2: Electrochemical Performance of V2O5 Nanofibers

| Property | Value |

| V4+:V5+ ratio | 0.08:0.92 |

| Specific Capacitance | - |

Data for undoped V2O5 electrospun fibers synthesized from a sol-gel containing vanadium oxytripropoxide.[2]

It is important to note that the purity of the V2O5 raw materials can significantly impact the electrochemical performance of devices. Lower grade V2O5 can lead to decreased energy efficiency and discharge capacity.[3]

Characterization of V2O5

A variety of analytical techniques are employed to characterize the structural, morphological, and functional properties of the synthesized V2O5.

-

X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of vanadium.

-

Electrochemical Measurements (Cyclic Voltammetry, Galvanostatic Charge-Discharge): To evaluate the performance in energy storage applications.

Conclusion

The sol-gel synthesis using this compound as a precursor is a powerful and versatile method for producing high-purity V2O5 materials with tunable properties. By carefully controlling the experimental parameters such as solvent, water-to-alkoxide ratio, and annealing temperature, researchers can tailor the morphology, crystallinity, and surface chemistry of the V2O5 to meet the specific demands of various applications. This technical guide provides a foundational understanding of the synthesis process, offering valuable insights for researchers and professionals working in materials science, catalysis, and drug development. Further research into the precise control of synthesis parameters will continue to unlock the full potential of V2O5 in advanced technologies.

References

Technical Guide: Solubility of Vanadium(V) Oxytripropoxide in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium(V) oxytripropoxide, with the chemical formula VO(OC₃H₇)₃, is an organometallic compound utilized as a precursor in the sol-gel process for producing vanadium oxide-based thin films and in catalysis.[1] Its solubility in organic solvents is a critical parameter for its application in solution-based processing techniques, including the synthesis of advanced materials and in the formulation of catalysts. Understanding its behavior in various organic media is essential for process optimization, reaction kinetics, and ensuring the homogeneity of resulting materials.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. The majority of available information pertains to the closely related isomer, Vanadium(V) oxytriisopropoxide (VTIP), which is often used interchangeably in commercial contexts. While structurally similar, the solubility characteristics of these two compounds may differ.

The following table summarizes the qualitative solubility information available for Vanadium(V) oxytriisopropoxide, which may serve as a preliminary guide for solvent selection. Researchers are strongly advised to experimentally determine the solubility of this compound for their specific applications.

Table 1: Qualitative Solubility of Vanadium(V) Oxytriisopropoxide in Organic Solvents

| Solvent | Common Abbreviation | Qualitative Solubility |

| Toluene | PhMe | Miscible |

| Hexane | - | Miscible |

| Isopropanol | IPA | Miscible |

Note: This data is for the isopropoxide isomer and should be used as an estimation for the propoxide variant with caution.

Factors Influencing Solubility

The solubility of metal alkoxides like this compound is influenced by several factors:

-

Polarity of the Solvent: The principle of "like dissolves like" is a primary determinant. The polarity of the solvent should ideally match that of the solute.

-

Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.

-

Purity of the Compound: Impurities can significantly affect solubility.

-

Moisture Content: this compound is sensitive to moisture and can hydrolyze, leading to the formation of less soluble vanadium oxide species.[2] Therefore, anhydrous solvents and inert atmosphere conditions are crucial for accurate solubility determination and for its use in moisture-sensitive applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a moisture-sensitive compound like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Anhydrous organic solvents of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line or glovebox

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Analytical balance

-

Gas-tight syringes and needles

-

Centrifuge

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., ICP-OES for vanadium analysis, UV-Vis spectroscopy if the compound has a chromophore, or gravimetric analysis)

4.2. Procedure

-

Solvent Preparation: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).

-

Sample Preparation (under inert atmosphere):

-

Add an excess amount of this compound to a pre-weighed, dry vial or Schlenk flask. The presence of excess solid is essential to ensure saturation.

-

Record the initial mass of the compound.

-

Using a gas-tight syringe, add a known volume or mass of the anhydrous solvent to the flask.

-

-

Equilibration:

-

Seal the flask and place it in a thermostatically controlled shaker or on a stirrer plate set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution becomes saturated.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

For finely dispersed solids, centrifugation of the sealed container may be necessary to achieve clear separation of the solid and liquid phases.

-

-

Sample Extraction:

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-weighed, gas-tight syringe fitted with a filter needle to avoid transferring any solid particles.

-

-

Quantification:

-

Gravimetric Method: Dispense the extracted aliquot into a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or under vacuum. The mass of the remaining residue corresponds to the amount of dissolved this compound.

-

Spectroscopic/Chromatographic Methods: Dilute the extracted aliquot to a known volume with the appropriate solvent. Analyze the concentration of vanadium using a pre-calibrated analytical instrument such as ICP-OES.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

4.3. Safety Precautions

-

This compound is moisture-sensitive and may be irritating to the skin and eyes.[2] Handle it in a well-ventilated area, preferably within a glovebox or under a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are often flammable. Work away from ignition sources.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of an air- and moisture-sensitive compound.

References

An In-depth Technical Guide to the Reactivity of Vanadium(V) Oxytripropoxide with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Vanadium(V) oxytripropoxide with water. The core of this reaction lies in hydrolysis and condensation processes, which are fundamental to the sol-gel synthesis of vanadium-based materials. This document details the reaction mechanisms, influencing factors, experimental protocols, and characterization of the resulting products, with a focus on providing actionable data and visualizations for research and development.

Introduction to this compound and its Reactivity

This compound, with the chemical formula OV(OC₃H₇)₃, is an organometallic compound where vanadium is in its +5 oxidation state. It serves as a key precursor in the synthesis of vanadium oxides, particularly vanadium pentoxide (V₂O₅), through the sol-gel process.[1] The reactivity of this compound is primarily dictated by its susceptibility to hydrolysis in the presence of water. This reaction initiates a cascade of condensation events, leading to the formation of a vanadium oxide network. The compound is sensitive to air and moisture, necessitating careful handling under inert conditions to maintain its reactivity.[2]

Reaction Mechanisms: Hydrolysis and Condensation

The reaction of this compound with water proceeds through two main stages: hydrolysis and condensation. These steps are the cornerstone of the sol-gel process for producing vanadium oxides.

Hydrolysis

In the initial step, the propoxide (-OC₃H₇) groups are progressively replaced by hydroxyl (-OH) groups upon reaction with water. This is a nucleophilic substitution reaction where water acts as the nucleophile. The overall hydrolysis reaction can be represented as:

OV(OC₃H₇)₃ + nH₂O → OV(OC₃H₇)₃₋ₙ(OH)ₙ + nC₃H₇OH

The extent of hydrolysis is controlled by the molar ratio of water to the alkoxide precursor.

Condensation

Following hydrolysis, the newly formed hydroxyl groups are reactive and can undergo condensation reactions to form V-O-V (oxo) bridges, releasing either water (water condensation) or propanol (alcohol condensation).

-

Water Condensation: V-OH + HO-V → V-O-V + H₂O

-

Alcohol Condensation: V-OC₃H₇ + HO-V → V-O-V + C₃H₇OH

These condensation reactions lead to the formation of oligomeric and polymeric species, which eventually form a three-dimensional vanadium oxide gel network.

The following diagram illustrates the general pathway from the precursor to the vanadium oxide gel.

Caption: General sol-gel reaction pathway.

Factors Influencing the Reaction

The reactivity of this compound with water and the properties of the resulting vanadium oxide are highly dependent on several experimental parameters.

Water-to-Alkoxide Molar Ratio (h)

The molar ratio of water to this compound is a critical parameter that dictates the extent of hydrolysis and subsequent condensation.[3]

-

Low h values (h < 1): Incomplete hydrolysis occurs, leading to the formation of smaller, less condensed species.

-

Stoichiometric h values (h ≈ 1.5): Promotes the formation of a more cross-linked gel network.

-

High h values (h > 1.5): Rapid hydrolysis and condensation can lead to the precipitation of vanadium oxide particles rather than the formation of a homogeneous gel.[3]

Solvent

The choice of solvent plays a crucial role in controlling the reaction kinetics and the morphology of the final product. Alcohols such as ethanol and 2-propanol are commonly used. The solvent can influence the hydrolysis and condensation rates by affecting the solubility of the reactants and intermediates.[4]

pH and Catalysts

The pH of the reaction medium significantly affects the speciation of vanadium and the rates of hydrolysis and condensation.

-

Acidic conditions (low pH): In acidic solutions (pH < 2), the dioxovanadium(V) cation, [VO₂]⁺, is the predominant species.[5][6]

-

Weakly acidic to neutral conditions (pH 2-6): The decameric ion, [V₁₀O₂₈]⁶⁻, is the dominant species.[6]

-

Alkaline conditions (high pH): Tetrahedral vanadate species, HₙVO₄⁽³⁻ⁿ⁾⁻, are formed.[6]

Catalysts, such as acetylacetone, can be used to control the hydrolysis and condensation rates by chelating the vanadium precursor, thereby reducing its reactivity.

The following diagram illustrates the influence of various factors on the sol-gel process.

Caption: Influencing factors in the sol-gel process.

Quantitative Data

While specific kinetic and thermodynamic data for the hydrolysis of this compound are not extensively reported, general trends for transition metal alkoxides can be considered. The hydrolysis and condensation reactions are generally exothermic.

Table 1: Experimental Parameters and their Effects on Vanadium Oxide Product

| Parameter | Variation | Effect on Reaction and Product | Reference(s) |

| Water/Alkoxide Molar Ratio (h) | Low (< 1.5) to High (> 1.5) | Controls the degree of hydrolysis and condensation, affecting gelation time and network structure. High ratios can lead to precipitation. | [3] |

| Solvent | Ethanol vs. 2-Propanol | Influences nucleation and growth rate of V₂O₅ crystals, affecting crystal facet exposure and surface area. | [4] |

| pH | Acidic to Alkaline | Determines the dominant vanadium species in solution, which in turn dictates the structure of the resulting oxide. | [6] |

| Annealing Temperature | Increasing Temperature | Promotes crystallization of the amorphous gel into V₂O₅ and can lead to changes in morphology. | [7] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of vanadium oxides from this compound.

Protocol for Vanadium Oxide Xerogel Synthesis

This protocol is adapted from the synthesis of V₂O₅ nanostructures.[4]

-

Preparation of the Precursor Solution:

-

In a dry, inert atmosphere (e.g., a glovebox), mix 0.3 mL of this compound with 1 mL of a suitable alcohol (e.g., ethanol or 2-propanol).

-

Add 0.01 mL of acetylacetone as a catalyst.

-

Stir the solution for 30 minutes at room temperature.

-

-

Hydrolysis:

-

Add a controlled amount of deionized water (e.g., 0.5 mL for an h ratio > 1) to the precursor solution while stirring.

-

-

Gelation and Aging:

-

Continue stirring for a specified period (e.g., 2 hours).

-

Age the resulting sol at a constant temperature (e.g., 50 °C) for an extended period (e.g., 48 hours) in a sealed container to allow for gel formation.

-

-

Drying:

-

Dry the gel at a moderate temperature (e.g., 60-80 °C) to remove the solvent and form a xerogel.

-

-

Calcination (Optional):

-

To obtain crystalline V₂O₅, anneal the xerogel at a high temperature (e.g., 500-600 °C) for several hours.

-

Protocol for Vanadium Oxide Aerogel Synthesis

This protocol is adapted from the synthesis of vanadate aerogels using a similar precursor, vanadyl triisopropoxide.[8]

-

Sol Preparation:

-

Mix this compound with an acetone/water solution. A typical molar ratio is 1:30:15 for VO(OC₃H₇)₃:H₂O:acetone.

-

Stir the mixture vigorously to initiate hydrolysis and condensation.

-

-

Gelation:

-

Allow the sol to age in a sealed container until a wet gel is formed.

-

-

Supercritical Drying:

-

Exchange the solvent in the wet gel with liquid CO₂.

-

Heat the system above the critical temperature and pressure of CO₂ (31.1 °C and 73.8 bar).

-

Slowly vent the supercritical CO₂ to obtain a highly porous aerogel.

-

The following diagram outlines a typical experimental workflow for the sol-gel synthesis of vanadium oxide.

Caption: Sol-gel synthesis workflow.

Characterization of the Reaction

The progress of the hydrolysis and condensation reactions, as well as the structure of the resulting vanadium oxide, can be monitored and characterized using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present during the sol-gel process.

-

V=O stretching: A strong band around 1010-1020 cm⁻¹ is characteristic of the vanadyl group in V₂O₅.

-

V-O-V stretching: Bands in the range of 750-850 cm⁻¹ and around 500-600 cm⁻¹ are attributed to the asymmetric and symmetric stretching of V-O-V bridges, respectively.

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups and adsorbed water.

Raman Spectroscopy

Raman spectroscopy provides complementary information about the structure of the vanadium oxide network.

-

V=O stretching: A sharp and intense peak is typically observed around 995 cm⁻¹.

-

V-O-V stretching and bending modes: Multiple peaks in the 100-700 cm⁻¹ region correspond to various vibrations of the V-O-V network. The peak around 145 cm⁻¹ is a characteristic lattice vibration of layered V₂O₅.[9]

⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR is highly sensitive to the local environment of the vanadium nucleus and can be used to identify different vanadium species in solution and in the solid state. The chemical shifts are indicative of the coordination number and the nature of the ligands.[10] Vanadium(V) is NMR active, while paramagnetic V(IV) species are typically not observed in high-resolution NMR.[10]

Table 2: Spectroscopic Data for Vanadium Oxides

| Technique | Wavenumber/Chemical Shift | Assignment | Reference(s) |

| FTIR | ~1020 cm⁻¹ | V=O stretching | [7] |

| ~830 cm⁻¹ | V-O-V asymmetric stretching | [7] | |

| ~550 cm⁻¹ | V-O-V symmetric stretching | [7] | |

| 3200-3600 cm⁻¹ | O-H stretching (water and hydroxyls) | [7] | |

| Raman | ~995 cm⁻¹ | V=O stretching | [9] |

| ~700 cm⁻¹ | V-O-V stretching | [9] | |

| ~145 cm⁻¹ | Layered V₂O₅ lattice vibration | [9] | |

| ⁵¹V NMR | Varies widely | Different vanadium species (e.g., monomeric, decameric) | [10] |

Conclusion

The reaction of this compound with water is a versatile and controllable process that is central to the sol-gel synthesis of advanced vanadium oxide materials. A thorough understanding of the hydrolysis and condensation mechanisms, as well as the influence of key experimental parameters, is essential for tailoring the properties of the final product for specific applications in catalysis, energy storage, and electronics. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. mdpi.com [mdpi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. (V) Vanadium NMR [chem.ch.huji.ac.il]

Technical Guide: Determination of Vanadium Oxidation State in Vanadium(V) Oxytripropoxide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document elucidates the methodology for determining the oxidation state of the central vanadium atom in the organometallic compound Vanadium(V) oxytripropoxide.

Introduction to this compound

This compound, also known as vanadium(V) tripropoxide oxide, is an organovanadium compound with the chemical formula C₉H₂₁O₄V.[1][2] Its linear formula is represented as OV(OC₃H₇)₃.[3] This compound serves as a precursor in various chemical syntheses, including the preparation of composite film electrodes and vanadium-based materials.[1][4] Understanding the electronic state of the vanadium center is crucial for predicting its reactivity and behavior in these applications.

Determination of Oxidation State

The oxidation state of vanadium in this compound is +5 . This can be determined through two primary methods: analysis of the chemical nomenclature and calculation based on the charges of the constituent ligands. A related compound, Vanadium(V) oxytriisopropoxide, also explicitly shows vanadium in the +5 oxidation state.[5]

Analysis via IUPAC Nomenclature

In organometallic chemistry, the IUPAC naming convention for a metal complex explicitly states the oxidation state of the central metal atom using a Roman numeral in parentheses.

-

Compound Name: this compound

-

Indicated Oxidation State: The "(V)" directly signifies that the vanadium atom exists in the +5 oxidation state .

This nomenclature provides a direct and unambiguous determination of the metal's electronic state.

Calculation from Ligand Charges

The oxidation state can be calculated by considering the formal charges of the ligands attached to the central vanadium atom. The overall charge of the this compound molecule is neutral (zero). The compound consists of one oxo ligand and three propoxide ligands.

| Ligand Component | Chemical Formula | Quantity | Formal Charge of Each Ligand | Total Charge Contribution |

| Oxo Ligand | O²⁻ | 1 | -2 | -2 |

| Propoxide Ligand | CH₃CH₂CH₂O⁻ | 3 | -1 | -3 |

| Total Ligand Charge | -5 |

To maintain charge neutrality for the entire molecule, the vanadium atom must balance the total negative charge from the ligands.

Let X be the oxidation state of Vanadium:

X+(TotalLigandCharge)=0X+(−2)+(3×−1)=0X−5=0X=+5This calculation confirms that the oxidation state of vanadium is +5 .

Visualization of Charge Relationship

The logical relationship for determining the oxidation state based on ligand contributions can be visualized as a workflow. The following diagram illustrates how the charges of the individual ligands sum up, necessitating a +5 state on the vanadium atom to achieve a neutral molecule.

Caption: Workflow for calculating Vanadium's +5 oxidation state.

Conclusion

Both the formal nomenclature and a systematic calculation based on ligand charges unequivocally establish that the oxidation state of vanadium in this compound is +5 . This high oxidation state influences the compound's electrophilicity and its utility as a precursor in oxidation catalysis and materials science.

References

- 1. scbt.com [scbt.com]

- 2. 1686-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 三丙醇氧化钒(V) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 三异丙氧基氧化钒(V) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

Methodological & Application

Application Notes and Protocols: Vanadium(V) Oxytripropoxide as a Catalyst Precursor in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vanadium(V) oxytripropoxide, VO(OPr)₃, as a versatile and effective precursor for generating active catalysts in various oxidation reactions critical to organic synthesis and drug development. This compound is a valuable starting material for both homogeneous and heterogeneous catalysis, enabling reactions such as the epoxidation of alkenes and the oxidation of sulfides to sulfoxides.[1][2]

Introduction

Vanadium compounds are well-established catalysts for a variety of oxidation processes.[3][4][5] this compound, a readily available alkoxide, serves as a convenient and efficient precursor to catalytically active vanadium species.[2][5] Its high reactivity and solubility in organic solvents allow for the facile in-situ generation of catalysts.[4][5] The catalytic cycle often involves the formation of high-valent peroxo-vanadium species, which act as the primary oxidizing agents.[2] This document provides detailed protocols for catalyst preparation and application in two key oxidation reactions: the epoxidation of cyclohexene and the sulfoxidation of thioanisole.

Data Presentation

The following table summarizes typical quantitative data for oxidation reactions catalyzed by vanadium species derived from precursors like this compound. These values are representative and can vary based on specific reaction conditions, ligands, and supports used.

| Substrate | Oxidant | Catalyst System | Conversion (%) | Selectivity (%) | Product | Reference |

| Cyclohexene | tert-Butyl hydroperoxide (TBHP) | Vanadium complex on Montmorillonite K-10 | ~20 | ~70 | Cyclohexene oxide | [3] |

| Cyclohexene | tert-Butyl hydroperoxide (TBHP) | VO₂-SiO₂ | 21 | 84 | Cyclohexene oxide | [6] |

| Thioanisole | Hydrogen Peroxide (H₂O₂) | Monomeric salan-type vanadium complexes | High | Up to 100 | Thioanisole sulfoxide | [1] |

| Methyl Phenyl Sulfide | Hydrogen Peroxide (H₂O₂) | Poly(vanadium oxide)-based MOFs | >99 | Up to 97 | Methyl phenyl sulfoxide | [7] |

Experimental Protocols

Protocol 1: Epoxidation of Cyclohexene using a Heterogeneous Catalyst Derived from a Vanadium Precursor

This protocol describes the preparation of a supported vanadium catalyst and its use in the epoxidation of cyclohexene. While the example uses vanadyl acetylacetonate (VO(acac)₂), this compound can be used as a precursor to generate similar supported catalysts through impregnation and calcination.

1. Catalyst Preparation (Impregnation Method Adaptation):

-

Support Preparation: Dry Montmorillonite K-10 clay at 110°C for several hours to remove adsorbed water.[3]

-

Impregnation: Prepare a solution of this compound in a dry, inert solvent such as toluene.

-

Slurry Formation: Add the dried Montmorillonite K-10 support to the vanadium precursor solution to form a slurry.

-

Stirring: Stir the slurry under an inert atmosphere (e.g., nitrogen) for 18-24 hours at room temperature to ensure even deposition of the precursor.[3]

-

Filtration and Washing: Filter the solid catalyst and wash with hot toluene and ethanol to remove any unreacted precursor.[3]

-

Drying and Calcination: Dry the catalyst in an oven and then calcine at an elevated temperature (e.g., 400-500°C) to convert the precursor to vanadium oxide species on the support.

2. Catalytic Epoxidation Reaction:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, add the prepared heterogeneous vanadium catalyst to toluene.

-

Addition of Reactants: Add cyclohexene (substrate) to the flask, followed by the dropwise addition of tert-butyl hydroperoxide (TBHP) as the oxidant. A typical molar ratio of substrate to oxidant is 1:2.[3]

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and stir vigorously.[3]

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst. The filtrate contains the product, cyclohexene oxide, which can be purified by distillation or chromatography.

Protocol 2: Homogeneous Catalytic Sulfoxidation of Thioanisole

This protocol outlines the use of a homogeneous vanadium catalyst, generated in situ from this compound, for the selective oxidation of thioanisole to its corresponding sulfoxide.

1. Catalyst Formation (In-situ):

-

In a glass reaction vessel, dissolve this compound (as the catalyst precursor) and any desired ligand (e.g., a Salan-type ligand for enhanced selectivity) in a suitable solvent like acetonitrile.[1]

2. Sulfoxidation Reaction:

-

Reactant Addition: To the catalyst solution, add thioanisole (substrate).

-

Oxidant Addition: Slowly add an aqueous solution of hydrogen peroxide (H₂O₂) to the reaction mixture under vigorous stirring at a constant temperature.[1]

-

Reaction Monitoring: Withdraw samples periodically to monitor the conversion of the sulfide and the formation of the sulfoxide and any over-oxidized sulfone product using High-Performance Liquid Chromatography (HPLC).[1]

-

Product Isolation: Once the reaction reaches the desired conversion, the reaction can be quenched, and the product can be extracted using an appropriate organic solvent. The solvent is then removed under reduced pressure to yield the crude sulfoxide, which can be further purified by column chromatography.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for heterogeneous catalyst preparation and application.

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for vanadium-catalyzed oxidation.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. scispace.com [scispace.com]

- 3. tuengr.com [tuengr.com]

- 4. Mechanism and Reactions of Vanadium(V)_Oxide [china-vanadium.net]

- 5. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselectivity in Vanadium-Dependent Haloperoxidases of Different Marine Sources for Sulfide Oxidation to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chemical Vapor Deposition (CVD) with Vanadium(V) Oxytripropoxide Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical vapor deposition (CVD) of vanadium oxide thin films using Vanadium(V) oxytripropoxide as a precursor. Detailed protocols, performance data for various applications, and insights into the biological interactions of vanadium compounds are presented to guide researchers in materials science and drug development.

Introduction to Vanadium Oxide CVD

Chemical vapor deposition is a versatile technique for depositing high-quality, uniform thin films of various materials, including metal oxides.[1] this compound, specifically Vanadium(V) oxytriisopropoxide (VOTP), is a widely used liquid organometallic precursor for the CVD of vanadium oxide films.[2][3][4][5][6] Its volatility and reactivity make it suitable for producing vanadium-based thin films, oxides, and coatings for a range of applications in electronics, catalysis, and energy storage.[2][3][4] The use of metal alkoxide precursors like VOTP in CVD can eliminate corrosive halogens from the deposition process.[7]

The general principle of CVD involves the introduction of precursor vapors into a reaction chamber where they decompose and react on a heated substrate to form a solid film.[7] In the case of VOTP, it serves as a source for vanadium to form various vanadium oxide phases (e.g., VO₂, V₂O₅) on the substrate.[8] The specific phase and morphology of the deposited film can be controlled by adjusting process parameters such as temperature, pressure, and the ratio of precursor to an oxidizing agent like oxygen.[9]

Applications and Performance Data

Vanadium oxide thin films grown by CVD from this compound exhibit properties that make them suitable for a variety of applications.

Energy Storage: Lithium-Ion Batteries

Vanadium pentoxide (V₂O₅) is a promising cathode material for lithium-ion batteries due to its layered structure that facilitates the intercalation of lithium ions.[10] CVD-grown V₂O₅ films have shown excellent electrochemical performance.

| Property | Value | Conditions | Reference |

| Specific Energy Density | 1137 Wh kg⁻¹ | - | [10] |

| Specific Capacity | 1682 C g⁻¹ | - | [10] |

| Discharge Capacity | 115 mAh g⁻¹ | C/23 rate, 3.8-2.8 V potential range, films grown on stainless steel and heat-treated at 350°C | [10] |

| Reversible Capacity | ≈250 mAh g⁻¹ | Cycled between 3.8 and 2.2 V | [11] |

| High Reversible Capacity | ≈410 mAh g⁻¹ | - | [11] |

Catalysis

Supported vanadium oxide catalysts are crucial in various industrial oxidation reactions.[12][13] The catalytic activity is attributed to the surface vanadia species.[12] While specific quantitative data for CVD films from VOTP is limited in the initial search, the general application lies in oxidation reactions. Vanadium oxide films can act as catalysts for reactions such as the oxidation of hydrocarbons.[14]

| Application | Reactants | Products | Reference |

| Hydrocarbon Oxidation | e.g., Methanol | e.g., Formaldehyde | [14] |

| Oxidative Desulfurization | Sulfur-containing compounds in petrochemicals | Oxidized sulfur compounds | [14] |

| Sulfuric Acid Production (Contact Process) | Sulfur dioxide (SO₂) | Sulfur trioxide (SO₃) | [14] |

Electronics and Sensors

The tunable electrical and optical properties of vanadium oxide films make them ideal for applications in sensors and electronic devices.[14] Vanadium oxides are n-type semiconductors and can be used in chemoresistive gas sensors for detecting both oxidizing and reducing gases.[15]

| Application | Target Analyte | Performance Metric | Value | Reference |

| Gas Sensor | Ammonia (NH₃) | Sensitivity | 12% towards 640 ppb | [1] |

| Gas Sensor | Ammonia (NH₃) | Limit of Detection | 160 ppb | [1] |

| Gas Sensor | Nitrogen Dioxide (NO₂) | Sensitivity | 23 towards 20 ppm | [1] |

| Gas Sensor | Nitrogen Dioxide (NO₂) | Limit of Detection | 4 ppm | [1] |

| Gas Sensor | Ethanol | Sensitivity | 1.25 towards 500 ppm | [1] |

| Gas Sensor | Hydrogen | Sensitivity | 23% towards 300 ppm | [1] |

| Gas Sensor | Methane | Sensitivity | 23% towards 3000 ppm | [1] |

| Gas Sensor | Xylene | Sensitivity | 2.3 towards 100 ppm | [1] |

| Gas Sensor | Propane | Sensitivity | 20% towards 3000 ppm | [1] |

Experimental Protocols

The following are generalized protocols for the deposition of vanadium oxide thin films using this compound in a CVD system. Specific parameters will need to be optimized based on the desired film properties and the specific CVD reactor configuration.

Precursor Handling and Safety

Vanadium(V) oxytriisopropoxide is a flammable liquid and is sensitive to air and moisture.[16] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[16] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Precursor Properties:

| Property | Value | Reference |

| Linear Formula | OV(OCH(CH₃)₂)₃ | [17] |

| CAS Number | 5588-84-1 | [17] |

| Molecular Weight | 244.20 | [17] |

| Boiling Point | 80-82 °C at 2 mmHg | [17] |

| Density | 1.035 g/mL at 25 °C | [17] |

CVD Process Workflow

Detailed Experimental Protocol for V₂O₅ Thin Film Deposition

This protocol is a composite based on typical parameters found in the literature for the CVD of V₂O₅ films.[10][11]

-

Substrate Preparation:

-

Clean the desired substrate (e.g., stainless steel, glass, silicon) ultrasonically in a sequence of acetone, isopropanol, and deionized water.

-

Dry the substrate with a stream of nitrogen gas.

-

-

CVD System Setup:

-

Place the cleaned substrate in the center of the cold-wall CVD reactor.

-

Load the Vanadium(V) oxytriisopropoxide precursor into a bubbler.

-

Evacuate the reaction chamber to a base pressure of typically less than 10⁻³ Pa.

-

-

Deposition Process:

-

Heat the substrate to the desired deposition temperature (e.g., 300 °C).[10]

-

Heat the precursor bubbler to a temperature that provides sufficient vapor pressure (e.g., 70-100 °C).

-

Introduce a carrier gas (e.g., argon or nitrogen) through the bubbler to transport the precursor vapor into the reaction chamber.

-

Introduce oxygen (O₂) as a reactant gas into the chamber at a controlled flow rate (e.g., 100 sccm).[10]

-

Maintain the total pressure inside the chamber at the desired level (e.g., 2400 Pa).[10]

-

Continue the deposition for the desired amount of time to achieve the target film thickness (e.g., to obtain a 240 nm thick film).[10]

-

-

Post-Deposition:

-

After deposition, stop the precursor and oxygen flow and cool the substrate to room temperature under a flow of inert gas.

-

If a crystalline film is desired and the as-deposited film is amorphous, perform a post-deposition annealing step (e.g., at 500 °C in air).[11]

-

-

Characterization:

-

Analyze the crystal structure of the deposited films using X-ray diffraction (XRD).

-

Examine the surface morphology and thickness using scanning electron microscopy (SEM) and atomic force microscopy (AFM).

-

Determine the elemental composition and oxidation states using X-ray photoelectron spectroscopy (XPS).

-

Relevance for Drug Development Professionals: Biological Interactions of Vanadium Compounds

Vanadium compounds, including vanadium oxides, have been shown to interact with various cellular signaling pathways, making them of interest for therapeutic applications, including as potential anticancer agents.[2][18]

Induction of Reactive Oxygen Species (ROS)

Vanadium compounds can induce the formation of reactive oxygen species (ROS) within cells.[19] This can occur through Fenton-like reactions and by participating in redox cycles.[19] The generation of ROS can lead to oxidative stress, which can damage cellular components like lipids, proteins, and DNA, and ultimately trigger apoptosis (programmed cell death).[18]

Interaction with Cellular Signaling Pathways

Vanadium compounds can modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

-

MAPK/ERK Pathway: Vanadium compounds have been shown to activate the MAPK/ERK signaling pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[7][18]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival. Vanadium compounds can stimulate this pathway, which may contribute to their insulin-mimetic effects.[10][17] In the context of cancer, modulation of this pathway can lead to a decrease in cancer cell viability.[7]

The ability of vanadium oxide thin films, potentially fabricated via CVD, to release vanadium ions or interact directly with cells could, therefore, have significant biological effects. This opens avenues for research into the use of such materials in drug delivery systems, as coatings for medical implants to modulate cellular responses, or as platforms for studying the biological activity of vanadium compounds in a controlled manner.